Cas no 96784-54-2 (3-Methyl-4-nitrobenzonitrile)

3-Methyl-4-nitrobenzonitrile structure
3-Methyl-4-nitrobenzonitrile structure
3-Methyl-4-nitrobenzonitrile
96784-54-2
C8H6N2O2
162.145441532135
MFCD00017615
91126
2801434

3-Methyl-4-nitrobenzonitrile Properties

Names and Identifiers

    • 3-Methyl-4-nitrobenzonitrile
    • 4-Nitro-m-tolunitrile
    • Benzonitrile, 3-methyl-4-nitro-
    • 3-Methyl-4-nitro-benzonitrile
    • IHVNKSXTJZNBQA-UHFFFAOYSA-N
    • 3-methyl-4-nitrobenzenecarbonitrile
    • 5-Cyano-2-nitrotoluene
    • 4-Cyano-2-methylnitrobenzene
    • IHVNKSXTJZNBQA-UHFFFAOYSA-
    • SBB058367
    • 6780AC
    • ST50406845
    • ST24042322
    • 3-Methyl-4-nitrobenzonitrile (ACI)
    • m-Tolunitrile, 4-nitro- (6CI)
    • 4-Nitro-3-methylbenzonitrile
    • DTXSID70384248
    • DS-10913
    • MFCD00017615
    • TD1024
    • DTXCID90335272
    • SCHEMBL1026558
    • AKOS006229595
    • 96784-54-2
    • EN300-160573
    • CS-0040051
    • AC-26101
    • DB-057647
    • SY100991
    • +Expand
    • MFCD00017615
    • IHVNKSXTJZNBQA-UHFFFAOYSA-N
    • 1S/C8H6N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,1H3
    • N#CC1C=C(C)C([N+](=O)[O-])=CC=1
    • 2443778

Computed Properties

  • 162.04300
  • 0
  • 3
  • 0
  • 162.043
  • 12
  • 225
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.6
  • nothing
  • 0
  • 69.6

Experimental Properties

  • 2.29808
  • 69.61000
  • 1.568
  • Insoluble in water
  • 322.2±30.0 °C at 760 mmHg
  • 80-81 ºC
  • 148.6±24.6 °C
  • Very slightly soluble (0.31 g/l) (25 º C),
  • Light yellow crystalline powder
  • Insoluble in water
  • 1.26±0.1 g/cm3 (20 ºC 760 Torr),

3-Methyl-4-nitrobenzonitrile Security Information

3-Methyl-4-nitrobenzonitrile Customs Data

  • 2926909090
  • China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-Methyl-4-nitrobenzonitrile Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003K6S-250mg
3-Methyl-4-nitrobenzonitrile
96784-54-2 97%
250mg
$4.00 2024-04-19
A2B Chem LLC
AB65332-250mg
3-Methyl-4-nitrobenzonitrile
96784-54-2 97%
250mg
$4.00 2024-07-18
Aaron
AR003KF4-1g
3-Methyl-4-nitrobenzonitrile
96784-54-2 97%
1g
$7.00 2024-07-18
abcr
AB117980-5 g
3-Methyl-4-nitrobenzonitrile, 97%; .
96784-54-2 97%
5g
€83.30
Alichem
A010003902-250mg
4-Cyano-2-methylnitrobenzene
96784-54-2 97%
250mg
$484.80 2023-08-31
Ambeed
A199491-250mg
3-Methyl-4-nitrobenzonitrile
96784-54-2 97%
250mg
$5.0
Apollo Scientific
OR30256-5g
3-Methyl-4-nitrobenzonitrile
96784-54-2 98+%
5g
£38.00 2024-07-28
Chemenu
CM157343-1000g
3-methyl-4-nitrobenzonitrile
96784-54-2 95%
1000g
$5520
eNovation Chemicals LLC
D508215-5g
3-Methyl-4-nitrobenzonitrile
96784-54-2 97%
5g
$215 2022-09-05
Fluorochem
221582-1g
3-Methyl-4-nitrobenzonitrile
96784-54-2 95%
1g
£15.00 2022-03-01

3-Methyl-4-nitrobenzonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Preparation of α-cyano-β-oxo-N-phenylbenzenepropanamides as anthelmintics
, United States, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  5 - 6 h, rt → reflux
Reference
Novel commercial scale synthetic approach for 5-cyanoindole: a potential intermediate for vilazodone hydrochloride, an antidepressant drug
Venkatanarayana, M. ; Nuchu, Ravi; Babu, H. Sharath; Garrepalli, Ganga Sravanthi; Tangallapall, Sudhakar, Asian Journal of Chemistry, 2020, 32(10), 2460-2462

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Silver acetate ,  Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  24 h, 80 °C
Reference
Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrile
Zhang, Wandi; Haskins, Christopher W.; Yang, Yang; Dai, Mingji, Organic & Biomolecular Chemistry, 2014, 12(45), 9109-9112

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  24 h, reflux
1.2 Reagents: Water ;  cooled
Reference
Dihydrobenzofuran derivatives as insecticidal compounds and their preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium peroxoborate Solvents: Acetic acid ;  overnight, 55 °C; 55 °C → rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging
Lai, Jinping; Yu, An; Yang, Letao; Zhang, Yixiao; Shah, Birju P.; et al, Chemistry - A European Journal, 2016, 22(18), 6361-6367

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Reference
Grignard reagents selective attack to nitroarenic function in the presence of other electrophilic groups
Bartoli, G.; Bosco, M.; Dalpozzo, R., Tetrahedron Letters, 1985, 26(1), 115-18

Synthetic Circuit 7

Reaction Conditions
Reference
Use of Conformationally Restricted Benzamidines as Arginine Surrogates in the Design of Platelet GPIIb-IIIa Receptor Antagonists
Sall, Daniel J.; Arfsten, Ann E.; Bastian, Jolie A.; Denney, Michael L.; Harms, Cathy S.; et al, Journal of Medicinal Chemistry, 1997, 40(18), 2843-2857

Synthetic Circuit 8

Reaction Conditions
Reference
Preparation of 5,6-bicyclic glycoprotein IIb-IIIa receptor antagonists useful for the inhibition of blood platelet aggregation
, European Patent Organization, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Synthesis and biological activity of a series of diaryl-substituted α-cyano-β-hydroxypropenamides, a new class of anthelmintic agents
Sjogren, Eric B.; Rider, Michael A.; Nelson, Peter H.; Bingham, Stanford Jr.; Poulton, Anthony L.; et al, Journal of Medicinal Chemistry, 1991, 34(11), 3295-301

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Nitric acid ;  < 10 °C; 1 h, < 10 °C → rt
Reference
Nitration of m-tolunitrile and identification of the products
Shi, Zhi-hao; Wei, Yun-yang; Qin, Tao; Mu, Fei-hu, Jingxi Huagong, 2005, 22(9), 699-701

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Ozone ,  Nitrogen dioxide Solvents: Acetonitrile ;  3 h, -10 °C
Reference
Nitration of moderately deactivated arenes with nitrogen dioxide and molecular oxygen under neutral conditions. Zeolite-induced enhancement of regioselectivity and reversal of isomer ratios
Peng, Xinhua; Fukui, Naoyuki; Mizuta, Masayuki; Suzuki, Hitomi, Organic & Biomolecular Chemistry, 2003, 1(13), 2326-2335

3-Methyl-4-nitrobenzonitrile Raw materials

3-Methyl-4-nitrobenzonitrile Preparation Products

3-Methyl-4-nitrobenzonitrile Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96784-54-2)3-Methyl-4-nitrobenzonitrile
A20992
99%
25g
190.0